molecular formula C7H10N2O B3022740 3-Methoxy-4-methylpyridin-2-amine CAS No. 475060-00-5

3-Methoxy-4-methylpyridin-2-amine

Cat. No.: B3022740
CAS No.: 475060-00-5
M. Wt: 138.17 g/mol
InChI Key: BTPPPWUPZHJUTG-UHFFFAOYSA-N
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Description

3-Methoxy-4-methylpyridin-2-amine is a chemical compound that belongs to the pyridine family. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing pyridine-based derivatives, including 3-Methoxy-4-methylpyridin-2-amine, is via the Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the Suzuki cross-coupling reaction is scalable and can be adapted for industrial synthesis, ensuring moderate to good yields .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine compounds .

Scientific Research Applications

3-Methoxy-4-methylpyridin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyridine derivatives.

    Biology: It has potential antimicrobial properties and is studied for its interaction with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent due to its biological activity.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-methylpyridin-2-amine involves its interaction with specific molecular targets. It can act as a ligand, forming complexes with metal ions, which can then interact with biological molecules. The pathways involved include binding to enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

  • 2-Amino-4-methylpyridine
  • 3-Methoxy-2-methylpyridine
  • 4-Methyl-2-pyridinamine

Comparison: 3-Methoxy-4-methylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Amino-4-methylpyridine, it has an additional methoxy group that can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

3-methoxy-4-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-4-9-7(8)6(5)10-2/h3-4H,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPPPWUPZHJUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475060-00-5
Record name 3-methoxy-4-methylpyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The 3-methoxy-4-methyl-2-nitropyridine (1 g) obtained in (A) was dissolved in methanol (50 ml), added with 5% Pd/C (200 mg), and stirred at a pressure of 40 psi for 2 hours under hydrogen atmosphere. After the catalyst was removed by filtration, the solvent was evaporated under reduced pressure to obtain the title compound (850 mg) as yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

86 mg of the 7-methyl-2-phenyl[1,3]oxazolo[4,5-b]pyridine [159-1] was dissolved in a mixture solvent of 4 mL of tetrahydrofuran and 4 mL of ethanol, 1.64 mL of an aqueous solution of sodium hydroxide 33% was added thereto, and heated overnight under reflux. After cooling back to room temperature, the reaction solution was concentrated under reduced pressure. To the obtained residue, 5 mL of dichloromethane and 3.4 mL of an aqueous solution of sodium hydroxide 33% were added and stirred. Thereto, 28 μL of methyl iodide and 30.5 μL of Adogen 464 (phase transfer catalyst, Aldrich Corporation) were added, and stirred overnight at room temperature. Water was added, the reaction solution was extracted with chloroform, and the organic layer was washed with phosphate buffer pH 7.0, water, and saturated brine in the subsequent order. The organic layer was dried over anhydrous sodium sulfate, the insolubles were filtered, the filtrate was concentrated under reduced pressure, and the thus obtained residue was purified by preparative thin-layer chromatography, to obtain 4.2 mg of 3-methoxy-4-methylpyridin-2-amine [159-2] as a light brown solid.
Name
7-methyl-2-phenyl[1,3]oxazolo[4,5-b]pyridine
Quantity
86 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
1.64 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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